Para vs. Meta Bromo Substitution
N-benzyl-4-bromo-N-ethylbenzenesulfonamide (4-bromo isomer, CAS 346698-95-1) is differentiated from its 3-bromo positional isomer (CAS 1183195-31-4) solely by the position of the bromine atom on the phenyl ring , . While they share an identical molecular formula (C15H16BrNO2S) and molecular weight (354.3 g/mol), the para-substitution creates a linear molecular geometry, whereas the meta-substitution introduces an angular bend. This geometric distinction is a critical parameter in molecular recognition and protein binding site complementarity [1]. High-purity procurement of the specific 4-bromo isomer is essential for structure-activity relationship (SAR) studies to avoid isomer-confounded results.
| Evidence Dimension | Molecular Geometry and Bromine Substitution Position Effect on Dipole Moment and Shape |
|---|---|
| Target Compound Data | 4-Bromo isomer: Linear geometry; Dipole moment vector oriented along the para-axis (Specific value not experimentally determined for this compound). |
| Comparator Or Baseline | 3-Bromo isomer (N-benzyl-3-bromo-N-ethylbenzenesulfonamide, CAS 1183195-31-4): Angular geometry; Dipole moment vector oriented off-axis. |
| Quantified Difference | The difference is not a single scalar value but a qualitative topological difference. However, for analogous para- vs. meta-halo benzenesulfonamide inhibitors, this can translate to a >10-fold difference in IC50 values against specific CA isoforms [1]. |
| Conditions | Inferred from general SAR of sulfonamide carbonic anhydrase inhibitors; direct experimental head-to-head data for these specific isomers is not available in the public domain. |
Why This Matters
For medicinal chemistry SAR campaigns, the regioisomer purity of the bromine substituent is critical; the 3-bromo and 4-bromo isomers cannot be used interchangeably as they will interact with distinct hydrophobic sub-pockets in target proteins.
- [1] Alterio V, Di Fiore A, D'Ambrosio K, Supuran CT, De Simone G. Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews. 2012;112(8):4421-4468. doi:10.1021/cr200176r View Source
